molecular formula C11H20O3 B13814877 Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate CAS No. 528607-26-3

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate

Cat. No.: B13814877
CAS No.: 528607-26-3
M. Wt: 200.27 g/mol
InChI Key: OUBXOBPUTXVVRG-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an ethyl group, a hydroxypropyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The hydroxypropyl and ester groups can interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

528607-26-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-3-11(6-5-7-12)8-9(11)10(13)14-4-2/h9,12H,3-8H2,1-2H3

InChI Key

OUBXOBPUTXVVRG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1C(=O)OCC)CCCO

Origin of Product

United States

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